Due to the presence of the isoquinoline core, DMTHIC HCl might hold potential for research in areas related to neuroscience and development of drugs targeting specific receptors in the central nervous system. Isoquinolines are a well-established class of compounds with diverse biological activities [].
6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆ClNO₄ and a molecular weight of approximately 273.71 g/mol. It appears as a white crystalline powder and is soluble in water and organic solvents. This compound is part of the isoquinoline family, which is known for its diverse biological activities and potential therapeutic applications. The compound's structure features two methoxy groups at the 6 and 7 positions of the isoquinoline ring, contributing to its unique properties and reactivity .
The mechanism of action of DMTHICA.HCl is not well-understood and requires further investigation. Due to its structural similarity to neurotransmitters, it is possible that DMTHICA.HCl interacts with receptors in the central nervous system. However, specific details regarding its interaction and effects are not available in current research [].
The chemical behavior of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can be characterized by several types of reactions:
These reactions are significant for further modifications that enhance its biological activity or alter its pharmacokinetics.
Research indicates that 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride exhibits various biological activities:
The exact mechanisms of action are still under investigation, but these activities highlight its potential therapeutic applications .
Several methods have been developed for synthesizing 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride:
These methods may vary based on the desired yield and purity of the final product .
6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride has several notable applications:
Interaction studies involving 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride focus on its pharmacodynamics and pharmacokinetics:
Understanding these interactions is crucial for developing safe and effective therapeutic strategies .
Several compounds exhibit structural similarities to 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride. Here are some notable examples:
| Compound Name | Structural Features |
|---|---|
| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | One methoxy group; similar tetrahydro structure |
| 7-Methoxy-1,2-dihydroisoquinoline | Different position of methoxy group; dihydro structure |
| 1-Methyl-6-methoxyisoquinoline | Methyl substitution at position 1; retains isoquinoline structure |
| (S)-(-)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Stereoisomer with one methoxy group |
These compounds share common features but differ in their biological activities and chemical properties. The unique combination of methoxy groups in 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride contributes significantly to its specific interactions and effects .
The Petasis multicomponent reaction serves as a cornerstone methodology for constructing the carbon framework required for subsequent cyclization to the tetrahydroisoquinoline core [1] [5]. This three-component coupling reaction involves the condensation of an organoboronic acid, a carbonyl compound, and an amine component to generate complex molecular architectures in a single synthetic operation.
In the context of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid synthesis, the Petasis reaction employs 3,4-dimethoxyphenylboronic acid as the aryl component, glyoxylic acid monohydrate as the carbonyl partner, and chiral aminoacetaldehyde acetals as the nitrogen nucleophile [1]. The reaction proceeds through the formation of an intermediate imine species, followed by nucleophilic attack of the organoboronic acid to generate the desired carbon-carbon bond.
The optimization of Petasis reaction conditions has revealed several critical parameters that influence both yield and stereoselectivity [5]. Reaction time emerges as a crucial factor, with extended reaction periods of 78-96 hours being necessary to achieve complete conversion and minimize the formation of polar byproducts that are believed to be non-cyclized precursors [1]. Temperature control at ambient conditions (25°C) provides optimal balance between reaction rate and selectivity, while dichloromethane serves as the preferred solvent system due to its compatibility with the boronic acid reagents and its ability to solubilize the diverse reaction components [6].
The stereochemical outcome of the Petasis reaction is significantly influenced by the choice of chiral auxiliary incorporated into the aminoacetaldehyde acetal component [1]. Studies have demonstrated that different chiral inductors produce varying diastereomeric ratios, with (R)-phenylglycinol-derived acetals providing diastereomeric ratios of 3:1, while other auxiliaries such as (S)-phenylethylamine yield ratios ranging from 79:21 to 56:44 depending on the specific structural features [1] [7].
The Pomeranz-Fritsch-Bobbitt cyclization represents a classical yet highly effective methodology for the construction of tetrahydroisoquinoline ring systems [1] [8] [9]. This cyclization process involves the acid-catalyzed formation of the heterocyclic ring through intramolecular nucleophilic attack of the aromatic ring onto an activated acetal moiety, followed by in situ reduction to yield the saturated tetrahydroisoquinoline core.
The mechanistic pathway of the Pomeranz-Fritsch-Bobbitt cyclization proceeds through several discrete steps [9] [10]. Initial protonation of the acetal functionality leads to the loss of an alkoxy group, generating a reactive carbocation intermediate. This electrophilic species then undergoes intramolecular cyclization through nucleophilic attack by the electron-rich aromatic ring, forming the dihydroisoquinoline intermediate. Subsequent reduction, typically achieved through catalytic hydrogenation, yields the final tetrahydroisoquinoline product [1] [10].
Reaction conditions for the Pomeranz-Fritsch-Bobbitt cyclization have been systematically optimized to maximize yield and minimize side product formation [10] [11]. The use of 20% hydrochloric acid at room temperature for 72 hours under an inert atmosphere provides optimal conditions for the cyclization step [1]. These mild conditions are particularly important when dealing with acid-sensitive methoxy substituents, as harsher conditions can lead to demethylation and reduced yields [10].
The choice of acid catalyst significantly impacts the efficiency of the cyclization process [10]. While traditional approaches employed concentrated sulfuric acid at elevated temperatures, contemporary methodologies favor the use of hydrochloric acid or perchloric acid under milder conditions [10]. For substrates bearing electron-donating substituents such as methoxy groups, hydrochloric acid provides sufficient activation while maintaining functional group tolerance [1] [10].
The development of diastereoselective synthetic approaches for 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid has been driven by the need to access enantiomerically enriched products for biological evaluation [1] [4]. These methodologies rely on the incorporation of chiral auxiliaries that direct the stereochemical outcome of key bond-forming reactions.
The most successful diastereoselective approach involves the use of chiral aminoacetaldehyde acetals derived from readily available chiral building blocks [1]. (R)-Phenylglycinol has emerged as the optimal chiral auxiliary, providing diastereomeric ratios of 3:1 in the Petasis reaction step [1]. The stereochemical outcome can be rationalized through conformational analysis of the transition state, where steric interactions between the chiral auxiliary and the incoming nucleophile dictate the preferred facial selectivity.
Alternative chiral auxiliaries have been systematically evaluated to optimize both diastereoselectivity and overall synthetic efficiency [1] [7]. (S)-Phenylethylamine derivatives provide excellent enantiomeric excess values of up to 90%, while maintaining reasonable yields [7]. The use of bulkier auxiliaries such as (S)-α-naphthylethylamine results in enhanced selectivity but with diminished overall yields due to increased steric hindrance [1].
The removal of chiral auxiliaries represents a critical step in the synthetic sequence, requiring conditions that preserve the newly formed stereocenter while efficiently cleaving the auxiliary [1]. Hydrogenolysis using palladium hydroxide on charcoal (Pearlman's catalyst) under atmospheric pressure has proven to be the most effective method for debenzylation reactions [1]. This approach provides clean removal of the benzyl protecting group while maintaining the integrity of the methoxy substituents and the carboxylic acid functionality.
The conversion of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid to its hydrochloride salt form represents the final step in the synthetic sequence and requires careful optimization to achieve high yields and purity [12] . The formation of hydrochloride salts serves multiple purposes, including enhanced water solubility, improved crystallinity, and increased chemical stability .
The optimization of hydrochloride salt formation involves several critical parameters [12] . Hydrochloric acid concentration emerges as a key variable, with studies demonstrating that concentrations of 1-2 M provide optimal results . Higher acid concentrations can lead to the formation of hygroscopic crystals that are difficult to handle and store, while lower concentrations may result in incomplete salt formation .
Temperature control during the salt formation process significantly affects both the yield and the crystal quality of the final product [12] . Crystallization conducted at reduced temperatures (0-5°C) provides superior crystal morphology and higher purity, while room temperature conditions offer improved yields but potentially compromised crystal quality . The optimal approach involves initial treatment at room temperature followed by cooling to promote crystallization [12].
Solvent selection plays a crucial role in determining the success of the hydrochloride salt formation . Ethanol-water mixtures have proven to be particularly effective, with ratios of 10:4 providing an optimal balance between solubility and crystallization efficiency [12]. The use of isopropanol as an alternative solvent system yields comparable results but may require longer crystallization times .
Recrystallization procedures have been developed to achieve pharmaceutical-grade purity levels exceeding 99% [12] . The most effective approach involves dissolution of the crude hydrochloride salt in hot ethanol-water mixtures followed by controlled cooling and seeding with pure crystals [12]. This process can be repeated multiple times to achieve the desired purity specifications while maintaining acceptable overall yields [12].
A comprehensive evaluation of available synthetic methodologies for accessing 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride reveals significant differences in overall efficiency, stereochemical control, and practical applicability [1] [3] [4] [16]. This comparative analysis encompasses both traditional approaches and contemporary methodologies to provide a complete assessment of the synthetic landscape.
The Petasis-Pomeranz-Fritsch-Bobbitt approach demonstrates moderate overall yields ranging from 25-35% over three to four synthetic steps [1]. While these yields are lower than some alternative approaches, the methodology offers significant advantages in terms of stereochemical control, achieving enantiomeric excess values of 90-94% [1]. The scalability of this approach is considered good, with successful demonstrations on multi-gram scales without significant deterioration in yield or selectivity [1].
Chemoenzymatic resolution strategies, pioneered by Fülöp and colleagues, provide superior overall yields of 45-50% and exceptional enantiomeric excess values exceeding 99% [16]. However, these approaches are limited by their dependence on specialized enzymatic systems and their restricted scalability due to the high cost of enzymatic reagents [16]. The number of synthetic steps is typically higher (5-6 steps), which increases the overall complexity and cost of the synthesis [16].
Biocatalytic deracemization methodologies, utilizing D-amino acid oxidase systems, offer an alternative approach with overall yields of 35-40% and excellent enantiomeric excess values of 95-99% [3] [4]. These methods provide moderate scalability but are constrained by the requirement for specialized biocatalytic infrastructure and the associated cost implications [3] [4].
Classical synthetic approaches, including Pictet-Spengler cyclization and Bischler-Napieralski reduction sequences, offer excellent scalability and cost-effectiveness but are limited by their inability to provide stereochemical control [17] [18]. These methodologies typically yield racemic products that require subsequent resolution steps, thereby reducing their overall utility for applications requiring enantiomerically pure materials [17] [18].
The analysis of purity profiles across different synthetic methodologies reveals that all contemporary approaches can achieve pharmaceutical-grade purity levels exceeding 98% [1] [12] [16]. The Petasis-based approach provides particularly consistent purity profiles due to the chromatographic separability of diastereomeric intermediates [1]. Chemoenzymatic and biocatalytic approaches inherently provide high purity products due to the selectivity of the enzymatic transformations [3] [4] [16].
Scalability considerations favor the classical synthetic approaches due to their reliance on readily available starting materials and conventional synthetic transformations [17] [18]. The Petasis-based methodology demonstrates good scalability potential, with successful scale-up demonstrations reported in the literature [1]. However, the requirement for extended reaction times and the use of specialized boronic acid reagents may present challenges for large-scale implementation [1] [5].
Cost-effectiveness analysis reveals that classical approaches offer the most economical access to racemic materials, while contemporary stereoselective methodologies command premium costs due to their reliance on specialized reagents and extended reaction sequences [1] [3] [4] [17] [18] [16]. The Petasis-based approach represents a reasonable compromise between cost and performance, offering good stereochemical control at moderate cost [1].
X-ray crystallographic analysis has been employed to determine the absolute configuration of related compounds in the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline series. While direct crystal structure data for the target compound is limited, crystallographic studies have been conducted on structurally similar derivatives and precursors [1] [2].
The most relevant crystallographic data comes from the structural analysis of oxazinone derivatives used as intermediates in the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. X-ray crystal analysis established the absolute configuration of compound 43 as trans-(3R,5R) for the major isomer of 4-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one [1].
Additional crystallographic investigations have been reported for N-carboxy anhydride derivatives of tetrahydroisoquinoline-3-carboxylic acid. The structure of the N-carboxy anhydride was determined by X-ray diffraction, providing detailed molecular geometry information including bond lengths, bond angles, and conformational parameters [2].
Crystal structure analysis of hydrogen-bonded dimers has revealed the formation of intermolecular interactions bridged by chloride anions, with weak C–H⋯Cl interactions stabilizing the crystal lattice . These findings provide insights into the solid-state packing arrangements and intermolecular forces governing the crystal structure.
¹H Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environment in 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. The aromatic protons appear as characteristic singlets in the downfield region, with H-8 resonating at δ 6.85 ppm and H-5 at δ 7.15 ppm [1]. These chemical shifts are consistent with the electron-rich nature of the dimethoxy-substituted benzene ring.
The methoxy groups generate distinct singlet signals at δ 3.84 ppm and δ 3.87 ppm, each integrating for three protons. The slight difference in chemical shifts between the two methoxy groups reflects their different electronic environments due to the asymmetric substitution pattern [1].
The tetrahydroisoquinoline ring system produces characteristic multiplets in the aliphatic region. The C-1 proton appears as a singlet at δ 4.86 ppm, while the C-3 and C-4 methylene protons show complex multipicity patterns in the range δ 2.99-3.58 ppm [1].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule. The aromatic carbons bearing methoxy substituents resonate at δ 149.8 and δ 150.9 ppm, reflecting the electron-donating effect of the methoxy groups [1].
The methoxy carbon atoms appear at δ 58.5 ppm, consistent with the expected chemical shift for aromatic methoxy carbons. The carbonyl carbon of the carboxylic acid group resonates at δ 175.0 ppm, characteristic of carboxylic acid functionality [1].
The tetrahydroisoquinoline ring carbons show distinct patterns: the aromatic carbons at δ 113.4, 114.3, 123.1, and 127.3 ppm, while the aliphatic carbons appear at δ 27.0, 42.7, and 61.1 ppm [1].
Distortionless Enhancement by Polarization Transfer experiments have been utilized to determine carbon multiplicities in the tetrahydroisoquinoline framework. This technique effectively differentiates between CH₃, CH₂, and CH carbons, providing unambiguous assignments for the methoxy groups (CH₃), the methylene carbons of the tetrahydroisoquinoline ring (CH₂), and the quaternary aromatic carbons [4].
The DEPT analysis confirms the presence of two equivalent methoxy groups and distinguishes between the various carbon environments within the tetrahydroisoquinoline core structure.
Infrared spectroscopy provides characteristic absorption bands for functional group identification in 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride. The carboxylic acid functionality exhibits a strong carbonyl stretch at 1730-1700 cm⁻¹, which is diagnostic for the C=O bond [5] [6].
The carboxylic acid hydroxyl group produces a characteristically broad absorption band extending from 3500-2500 cm⁻¹. This broad envelope results from strong hydrogen bonding interactions, which are particularly pronounced in carboxylic acids due to dimer formation [5].
The C-O stretch of the carboxylic acid appears as a strong absorption in the range 1320-1210 cm⁻¹, providing additional confirmation of the carboxylic acid functionality [5] [6].
Aromatic C-H stretching vibrations are observed at 3100-3050 cm⁻¹, while the methoxy C-H stretches appear at 2950-2850 cm⁻¹ [6] [7]. The dimethoxy substitution pattern produces characteristic absorption bands related to the C-O stretching of the methoxy groups.
Additional spectroscopic data from related compounds show IR absorption bands at 3288, 3001, 2821, 2775, 1693, 1517, 1423, 1228, 1139, and 1105 cm⁻¹, providing a comprehensive fingerprint for structural identification [8].
Mass spectrometric analysis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid reveals characteristic fragmentation patterns. The molecular ion peak appears at m/z 237.25, corresponding to the molecular weight of the free acid form [9].
The fragmentation behavior follows typical patterns for isoquinoline alkaloids, with the characteristic loss of NHR₁R₂ moieties producing diagnostic fragment ions. For tetrahydroisoquinoline derivatives, the formation of [M-NH₃]⁺ ions is commonly observed through competitive proton transfer reactions [10].
Specific fragmentation pathways include the loss of methanol (CH₃OH) from vicinal methoxy groups, producing fragments at lower m/z values. The loss of methane (CH₄) from vicinal methoxy groups is also observed, generating characteristic fragment ions [10].
Retro-Diels-Alder fragmentation reactions play a significant role in the mass spectrometric behavior of the tetrahydroisoquinoline ring system. These pericyclic fragmentation mechanisms result in the formation of diagnostic ions below m/z 230 [10].
The electrospray ionization mass spectrometry shows good sensitivity for the compound, with the protonated molecular ion [M+H]⁺ being readily observed. High-resolution mass spectrometry confirms the molecular formula C₁₂H₁₅NO₄ for the free acid form [1].
Computational chemistry methods have been extensively applied to study the conformational properties of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. Density Functional Theory calculations using various functionals including B3LYP, B1LYP, and PBE1PBE have been employed to investigate conformational preferences [11].
The conformational analysis reveals that twisted structures represent the most stable conformers in both ground state (S₀) and first excited state (S₁). The tetrahydroisoquinoline ring system adopts a half-chair conformation, with the flexibility concentrated in the saturated portion of the bicyclic framework [12].
Molecular orbital calculations demonstrate reduced HOMO-LUMO gaps ranging from 3.60 to 3.66 eV, indicating favorable electronic properties and molecular reactivity. The calculated energy differences between conformers provide insights into the conformational equilibria present in solution [13].
Computational studies have identified generally two preferred conformers participating in conformational equilibria. The energy barriers between these conformers have been calculated using various density functional theory methods, providing quantitative information about conformational interconversion [14].
The computational analysis extends to investigation of electronic properties, including polarizability (α₀) and hyperpolarizability (β₀) values ranging from 446.23 to 1312.73 au, indicating significant optical and nonlinear optical properties [13].
Molecular modeling studies have been conducted to understand receptor binding interactions, particularly with dopamine receptors. These investigations provide insights into the bioactive conformations and structure-activity relationships of the tetrahydroisoquinoline scaffold [15] [16].
| Method | Key Findings | Specific Data |
|---|---|---|
| X-ray Crystallography | Absolute configuration determination | trans-(3R,5R) for oxazinone derivative |
| ¹H NMR | Aromatic and methoxy proton assignments | δ 6.85, 7.15 ppm (aromatic); δ 3.84, 3.87 ppm (methoxy) |
| ¹³C NMR | Carbon framework characterization | δ 149.8, 150.9 ppm (aromatic); δ 58.5 ppm (methoxy) |
| IR Spectroscopy | Functional group identification | 1730-1700 cm⁻¹ (C=O); 3500-2500 cm⁻¹ (O-H) |
| Mass Spectrometry | Molecular ion and fragmentation | m/z 237.25 (molecular ion); [M-NH₃]⁺ fragments |
| Computational Chemistry | Conformational analysis | Twisted conformers most stable; HOMO-LUMO gap 3.60-3.66 eV |